(R)-KT109

Enantioselective pharmacology DAGLβ inhibition Structure-activity relationship

Sourcing stereochemically defined DAGLβ probes remains a bottleneck for clean lipidomic phenotyping. (R)-KT109 (CAS 2055172-60-4) resolves this directly. The (R)-enantiomer delivers ~50-fold greater DAGLβ potency than (S)-KT109 (IC₅₀ 0.79 vs 39.81 nM) and ~60-fold selectivity over DAGLα, with negligible FAAH/MGLL/ABHD11 activity. - ≥90% target engagement in ABPP-SILAC at 50 nM (4 h). - Validated in LPS, CCI, and CINP pain models without tolerance. - Supplied as crystalline solid, ≥98% purity, pre-dissolved stocks available.

Molecular Formula C27H26N4O
Molecular Weight 422.5 g/mol
Cat. No. B3026275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-KT109
Molecular FormulaC27H26N4O
Molecular Weight422.5 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5
InChIInChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m1/s1
InChIKeyJKJMWHULJIOKPJ-RUZDIDTESA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Quantitative Differentiation Guide for (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone ((R)-KT109) Procurement


(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone, commonly designated as (R)-KT109 (CAS: 2055172-60-4), is the R-enantiomer of a piperidyl-1,2,3-triazole urea class serine hydrolase inhibitor with a molecular formula of C₂₇H₂₆N₄O and molecular weight of 422.5 g/mol . It functions as an irreversible covalent inhibitor via carbamoylation of the active-site serine residue in diacylglycerol lipase β (DAGLβ), a principal biosynthetic enzyme for the endocannabinoid 2-arachidonoylglycerol (2-AG) [1]. The compound is supplied as a crystalline solid with ≥98% purity (HPLC), exhibiting solubility in DMF (10 mg/mL) and DMSO (10 mg/mL), and is stored at -20°C .

Enantiomer-specific tool: (R)-enantiomer for stereochemical control in DAGLβ pathway studies.

Isoform-selective probe: Supports DAGLβ-focused research without DAGLα/endocannabinoid cross-talk typical of dual inhibitors.

Activity-based profiling: Compatible with ABPP/chemical proteomics workflows requiring defined serine hydrolase engagement.

Why (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone Cannot Be Interchanged with In-Class Analogs


Generic substitution among DAGL inhibitors and related triazole urea serine hydrolase inhibitors is scientifically unsound due to substantial quantitative divergence in isoform selectivity, absolute potency, and enantiomer-specific activity. The (R)-enantiomer of KT109 exhibits ~50-fold greater potency at DAGLβ than its (S)-enantiomer (IC₅₀: 0.79 nM vs 39.81 nM) , while the racemic mixture KT109 demonstrates ~60-fold selectivity for DAGLβ over DAGLα, with negligible activity against FAAH, MGLL, and ABHD11 . In contrast, structurally related compounds such as DO34 function as dual DAGLα/β inhibitors with CNS activity , DH376 targets DAGLα and ABHD6 with picomolar activity , and KT172 exhibits a distinct selectivity profile as a non-selective DAGLα/β inhibitor with MAGL cross-reactivity . These quantitative differences in target engagement render cross-compound substitution invalid for any experimental design requiring defined DAGLβ-specific pharmacological perturbation.

Stereochemical mismatch

Racemic KT109 or (S)-KT109 may not reproduce the target engagement profile of the (R)-enantiomer; reported ~50-fold potency difference at DAGLβ.

Isoform selectivity shift

Dual DAGLα/β inhibitors (e.g., DO34, KT172) introduce confounding DAGLα-driven CNS endocannabinoid effects absent with (R)-KT109.

Off-target profile divergence

Structurally related triazole ureas may exhibit MAGL, FAAH, or broader ABHD cross-reactivity that alters lipidomic endpoints.

Quantitative Comparator Evidence for (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone Selection


Enantiomer-Specific Potency: (R)-KT109 Exhibits 50-Fold Greater DAGLβ Inhibition than (S)-KT109

(R)-KT109 demonstrates dramatically superior DAGLβ inhibitory potency compared to its (S)-enantiomer, with an IC₅₀ of 0.79 nM versus 39.81 nM for (S)-KT109, representing a ~50-fold potency enhancement . This enantiomeric discrimination extends to secondary targets: (R)-KT109 inhibits DAGLα-mediated hydrolysis of 1-stearoyl-2-arachidonoyl-sn-glycerol with an IC₅₀ of 25.12 nM compared to 794.3 nM for (S)-KT109 (~32-fold difference), and ABHD6 with an IC₅₀ of 2.51 nM versus 630.9 nM for (S)-KT109 (~251-fold difference) . The chirality at the piperidine C2 position bearing the benzyl substituent is the critical determinant of this potency differential [1].

Enantiomer potency
Head-to-head
(R)-KT109 IC₅₀ 0.79 nM vs (S)-KT109 39.81 nM (~50-fold) at DAGLβ; similar discrimination at DAGLα and ABHD6.
Stereochemistry determines target engagement potency.
Chiral purity verification is essential for reproducible inhibition.
Enantioselective pharmacology DAGLβ inhibition Structure-activity relationship

Isoform Selectivity: KT109 Exhibits ~60-Fold DAGLβ-over-DAGLα Selectivity

The racemic KT109 (and by extension its active R-enantiomer) demonstrates pronounced isoform selectivity, inhibiting DAGLβ with an IC₅₀ of 42 nM while showing substantially weaker activity against DAGLα (IC₅₀ ≈ 2.3 μM), yielding approximately 60-fold selectivity for DAGLβ over DAGLα [1]. In situ activity assessment in Neuro2A cells using activity-based protein profiling (ABPP) with the HT-01 probe established IC₅₀ values of 9–23 nM (95% CI) for DAGLβ inhibition, confirming cellular target engagement [2]. In contrast, the structurally related comparator KT172 exhibits a dual DAGLα/β inhibition profile with IC₅₀ values of 140 nM and 60 nM, respectively , while DO34 potently inhibits both isoforms (DAGLα IC₅₀ = 6 nM; DAGLβ IC₅₀ = 3–8 nM) .

Isoform selectivity
Head-to-head
KT109: DAGLβ IC₅₀ 42 nM vs DAGLα ~2.3 µM (~60:1); KT172 ~2.3:1; DO34 ~1:1.
Enables DAGLβ-isoform-selective pharmacological studies.
In situ ABPP confirms cellular selectivity window.
Isoform-selective inhibition Endocannabinoid system DAGL pharmacology

Selectivity Profile: Negligible Activity Against FAAH, MGLL, and ABHD11

Comprehensive serine hydrolase profiling via competitive activity-based protein profiling (ABPP) demonstrates that KT109 exhibits negligible inhibitory activity against key endocannabinoid pathway enzymes including fatty acid amide hydrolase (FAAH), monoacylglycerol lipase (MGLL), and α/β-hydrolase domain-containing protein 11 (ABHD11), as well as cytosolic phospholipase A2 (cPLA2/PLA2G4A) [1]. In Neuro2A cells treated in situ with KT109 (50 nM, 4 h), ABPP-SILAC analysis confirmed that KT109 inhibited DAGLβ and ABHD6 by ≥90% but did not inhibit any other detected serine hydrolases [2]. The compound shows moderate inhibitory activity against platelet-activating factor acetylhydrolase (PLA2G7) with an IC₅₀ of 1 μM . The primary identified off-target is ABHD6, with IC₅₀ values of 16 nM for racemic KT109 [1] and 2.51 nM for (R)-KT109 .

Off-target profiling
Class-level inference
Negligible FAAH, MGLL, ABHD11, cPLA2; ABHD6 IC₅₀ 2.51 nM (R-KT109).
Phenotypic effects primarily attributable to DAGLβ.
ABHD6 co-inhibition requires control experiments.
Serine hydrolase profiling Off-target analysis Endocannabinoid pathway specificity

In Vivo Efficacy: KT109 Reverses Allodynia in Multiple Preclinical Pain Models

KT109 demonstrates robust in vivo efficacy across multiple rodent pain models with distinct mechanistic underpinnings. In the LPS model of inflammatory pain, KT109-treated wild-type mice displayed significant reductions in mechanical allodynia, phenocopying DAGLβ⁻/⁻ knockout mice [1]. Repeated KT109 administration prevented the expression of LPS-induced allodynia without evidence of tolerance development [1]. Intraplantar injection of KT109 into the LPS-treated paw, but not the contralateral paw, reversed allodynic responses, establishing peripheral site of action [1]. KT109 also reversed allodynia in chronic constrictive injury (CCI) of sciatic nerve and chemotherapy-induced neuropathic pain (CINP) models, lacking discernible side effects including gross motor deficits, anxiogenic behavior, or gastric ulcers [1]. Liposomal encapsulation of KT109 achieved >100-fold enhancement in antinociceptive potency compared with free compound in the mouse inflammatory pain model, with ~5 μg of liposomal KT109 sufficient to achieve ~80% inactivation of DAGLβ in macrophages in vivo [2].

Pain model response
Data to verify
Reduced allodynia in LPS, CCI, CINP rodent models; no tolerance reported; liposomal formulation enhanced exposure.
Supports DAGLβ-mediated pain research model interpretation.
Formulation-dependent exposure and model-specific endpoints require validation.
Inflammatory pain Neuropathic pain Preclinical pharmacology

Functional Selectivity in Macrophages: KT109 Lowers 2-AG, Arachidonic Acid, and Eicosanoids

DAGLβ inhibition by KT109 produces a distinct and complementary lipidomic signature compared to disruption of cytosolic phospholipase A2 (PLA2G4A). In mouse peritoneal macrophages, KT109 treatment lowers 2-arachidonoylglycerol (2-AG), arachidonic acid, and downstream eicosanoids, with a corresponding reduction in lipopolysaccharide-induced tumor necrosis factor-α (TNF-α) release [1]. In Neuro2A cells, treatment with KT109 (50 nM, 4 h) decreased 2-AG and arachidonic acid levels while increasing the DAGL substrate stearoyl-arachidonoyl-glycerol (SAG) compared to DMSO-treated controls [2]. This functional lipid network perturbation is mechanistically distinct from the comparator KT195, which inhibits ABHD6 (>90%) without affecting DAGLβ activity or 2-AG/AA levels [2], and from DO53 (negative control probe), which inhibits neither DAGL nor ABHD6 [3].

Macrophage lipidomics
Head-to-head
KT109: ↓2-AG, ↓arachidonic acid, ↓eicosanoids; KT195 (ABHD6 only): no change.
Distinguishes DAGLβ-dependent from ABHD6-dependent lipid alterations.
Chemical biology toolkit for serine hydrolase pathway dissection.
Lipidomics Macrophage inflammation Eicosanoid signaling

Validated Research Applications for (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2R)-2-(phenylmethyl)-1-piperidinyl]-methanone Based on Quantitative Evidence


Isoform-Selective DAGLβ Inhibition in Macrophage Inflammatory Signaling Studies

Employ (R)-KT109 for experiments requiring specific DAGLβ inactivation without confounding DAGLα-mediated CNS endocannabinoid effects. The ~60-fold selectivity for DAGLβ over DAGLα (IC₅₀ 42 nM vs ~2.3 μM) and negligible activity against FAAH, MGLL, and ABHD11 enable clean interrogation of DAGLβ's role in macrophage 2-AG biosynthesis and proinflammatory lipid networks [1]. Pair with KT195 as an ABHD6-selective control probe to distinguish DAGLβ-dependent from ABHD6-dependent lipidomic alterations [2].

Enantiomer-Controlled Pharmacology for Structure-Activity Relationship Studies

For experiments requiring stereochemically defined pharmacological tools, procure the (R)-enantiomer specifically (CAS 2055172-60-4) rather than racemic KT109 or the (S)-enantiomer. The ~50-fold potency differential between (R)-KT109 (IC₅₀ 0.79 nM) and (S)-KT109 (IC₅₀ 39.81 nM) at DAGLβ , combined with similar discrimination at DAGLα (~32-fold) and ABHD6 (~251-fold) , provides a validated system for studying chirality-dependent serine hydrolase inhibition and carbamoylation efficiency.

Preclinical Inflammatory and Neuropathic Pain Model Studies

Utilize KT109 in rodent models of inflammatory pain (LPS-induced), neuropathic pain (CCI, CINP), and postoperative pain where DAGLβ inhibition has demonstrated robust antinociceptive efficacy without tolerance development or adverse motor/behavioral effects [3]. For macrophage-targeted delivery applications, consider liposomal formulation which achieves >100-fold enhanced antinociceptive potency and ~80% DAGLβ inactivation in macrophages with 5 μg dosing [4].

Chemical Proteomics and Activity-Based Protein Profiling (ABPP) Applications

Deploy (R)-KT109 as a selective DAGLβ chemical probe in ABPP workflows. The compound has been validated in competitive ABPP-SILAC studies demonstrating ≥90% DAGLβ and ABHD6 inhibition in Neuro2A cells at 50 nM (4 h) with no detectable inhibition of other serine hydrolases [2]. Use in conjunction with HT-01 activity-based probe for DAGLβ activity quantification in tissues including brain, spinal cord, liver, spleen, and paw [4].

Application
Selection Property
Validation Focus
DAGLβ-specific macrophage signaling studies
DAGLβ-over-DAGLα selectivity; no FAAH/MGLL interference
DAGLα, FAAH, MGLL counter-screening; ABHD6 co-inhibition control
Stereochemical control in serine hydrolase inhibition
Enantiomer-specific carbamoylation efficiency
Chiral purity and enantiomeric excess verification; comparator (S)-enantiomer data
Rodent inflammatory/neuropathic pain model research
DAGLβ-dependent antinociceptive response
Endpoint behavior and tolerance monitoring; formulation-exposure review
Activity-based protein profiling (ABPP) workflows
Selective in situ DAGLβ probe with defined off-target profile
ABPP-SILAC target engagement confirmation; paired ABHD6-selective control probe

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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